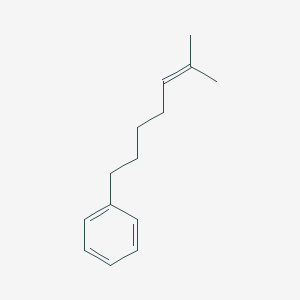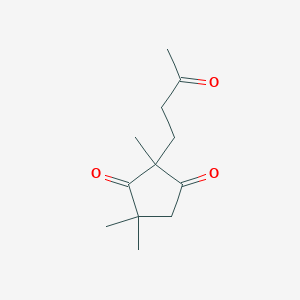![molecular formula C10H14ClNO6S2 B14344893 2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-99-6](/img/structure/B14344893.png)
2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes an amino group, a chloro group, and two sulfonyl groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the core phenylene ring structure. The amino and chloro groups are introduced through specific substitution reactions, while the sulfonyl groups are added via sulfonation reactions. The final step involves the attachment of ethan-1-ol groups to the sulfonyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The amino and chloro groups can interact with enzymes or receptors, while the sulfonyl groups may participate in redox reactions or form covalent bonds with biomolecules. These interactions can modulate biological processes and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethan-1-ol groups.
3-Amino-6-chloro-4-phenylquinolin-2-ol: Contains a quinoline ring instead of a phenylene ring.
5-Chloro-2,4-disulfamylaniline: Similar sulfonyl and chloro groups but different overall structure.
Uniqueness
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to the presence of both ethan-1-ol groups attached to the sulfonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
91812-99-6 |
|---|---|
Fórmula molecular |
C10H14ClNO6S2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-[2-amino-4-chloro-5-(2-hydroxyethylsulfonyl)phenyl]sulfonylethanol |
InChI |
InChI=1S/C10H14ClNO6S2/c11-7-5-8(12)10(20(17,18)4-2-14)6-9(7)19(15,16)3-1-13/h5-6,13-14H,1-4,12H2 |
Clave InChI |
MQFQYDLXCMGBMA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
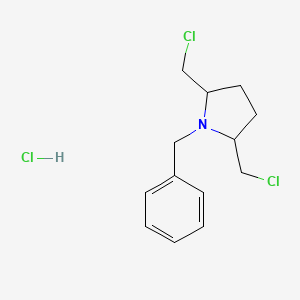
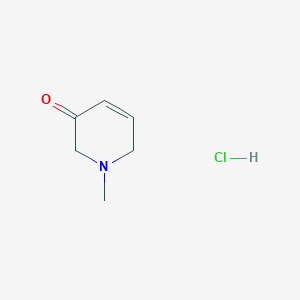
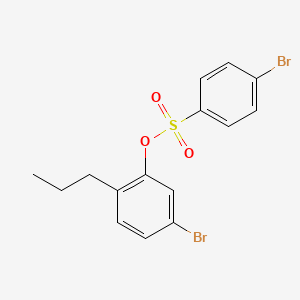
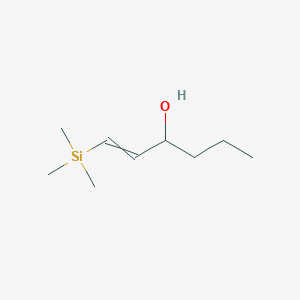
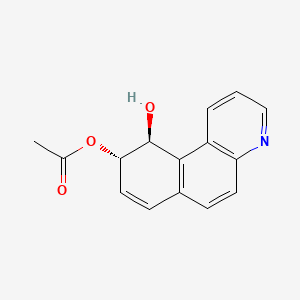
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
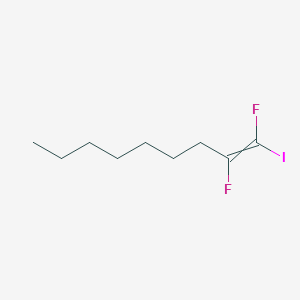
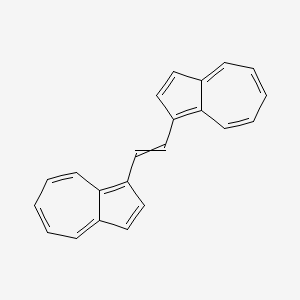
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
